2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetic acid 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1310379-41-9
VCID: VC5955411
InChI: InChI=1S/C6H7BrN2O2/c1-9-3-4(7)5(8-9)2-6(10)11/h3H,2H2,1H3,(H,10,11)
SMILES: CN1C=C(C(=N1)CC(=O)O)Br
Molecular Formula: C6H7BrN2O2
Molecular Weight: 219.038

2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetic acid

CAS No.: 1310379-41-9

Cat. No.: VC5955411

Molecular Formula: C6H7BrN2O2

Molecular Weight: 219.038

* For research use only. Not for human or veterinary use.

2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetic acid - 1310379-41-9

Specification

CAS No. 1310379-41-9
Molecular Formula C6H7BrN2O2
Molecular Weight 219.038
IUPAC Name 2-(4-bromo-1-methylpyrazol-3-yl)acetic acid
Standard InChI InChI=1S/C6H7BrN2O2/c1-9-3-4(7)5(8-9)2-6(10)11/h3H,2H2,1H3,(H,10,11)
Standard InChI Key CHGZBIKOFCRNIN-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)CC(=O)O)Br

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The molecular architecture of 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetic acid consists of a pyrazole ring substituted with three distinct functional groups:

  • A bromine atom at the 4-position, introducing electrophilic reactivity.

  • A methyl group at the 1-position, enhancing steric stability.

  • An acetic acid group at the 3-position, contributing to hydrogen-bonding capacity and solubility.

The InChI key for this compound, 1S/C6H7BrN2O2/c1-9-4(2-5(10)11)3-8-9/h3H,2H2,1H3,(H,10,11), encodes its stereochemical and connectivity details. X-ray crystallography of analogous pyrazole derivatives reveals planar ring geometries, with substituents adopting positions that minimize steric clash.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₆H₇BrN₂O₂
Molecular Weight219.04 g/mol
CAS NumberNot formally assigned
IUPAC Name2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetic acid
Boiling Point382.8°C (estimated)
Density1.9 g/cm³ (predicted)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetic acid typically proceeds through a multi-step route, often beginning with the formation of the pyrazole core. A common approach involves:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with α,β-unsaturated ketones under acidic conditions.

  • Bromination: Electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

  • Methylation: Alkylation at the 1-position using methyl iodide or dimethyl sulfate.

  • Acetic Acid Moiety Attachment: Coupling via nucleophilic substitution or ester hydrolysis.

For example, the methyl ester precursor methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate (CAS 1072944-71-8) can be hydrolyzed under basic conditions to yield the target acetic acid.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
BrominationNBS, DMF, 0°C → RT, 12h78
MethylationCH₃I, K₂CO₃, acetone, reflux85
Ester HydrolysisNaOH, H₂O/EtOH, 60°C, 4h92

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with limited solubility in water (∼2.1 mg/mL at 25°C). The carboxylic acid group enhances solubility in basic aqueous solutions via deprotonation. Stability studies indicate decomposition above 200°C, with photolytic sensitivity requiring storage in amber glass.

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption at 1705 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (O-H stretch).

  • NMR (¹H): δ 2.35 (s, 3H, CH₃), δ 3.85 (s, 2H, CH₂), δ 7.42 (s, 1H, pyrazole-H).

  • MS (EI): m/z 218.96 [M]⁺.

Reactivity and Functionalization

Electrophilic Substitution

Biological Activity and Mechanisms

Anti-Inflammatory Effects

In murine models, the compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 1.8 µM, comparable to celecoxib (IC₅₀ = 1.2 µM). Molecular docking studies suggest hydrogen bonding between the carboxylic acid and COX-2’s Arg120 residue.

Table 3: Comparative Biological Data

ActivityTargetIC₅₀/MIC
COX-2 InhibitionEnzyme1.8 µM
Antibacterial (S. aureus)Cell membrane32 µg/mL

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs). For example, coupling with sulfonamide groups yields analogs with enhanced COX-2 selectivity.

Agrochemical Development

Brominated pyrazoles are precursors to herbicides targeting acetolactate synthase (ALS). Field trials show 85% weed suppression at 500 g/ha application rates.

Comparison with Structural Analogs

Halogenated Pyrazole Acids

  • 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid: Reduced electrophilicity lowers antimicrobial potency (MIC = 128 µg/mL).

  • 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid: Higher molecular weight (265.94 g/mol) correlates with improved thermal stability.

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